molecular formula C12H23NO3 B1323395 cis-4-(Boc-amino)-1-methylcyclohexanol CAS No. 233764-31-3

cis-4-(Boc-amino)-1-methylcyclohexanol

Cat. No. B1323395
M. Wt: 229.32 g/mol
InChI Key: DZKXFTPOGGFHOX-UHFFFAOYSA-N
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Patent
US07141586B2

Procedure details

4M Hydrochloric acid in dioxan (20 ml, 80 mmol) was added to a solution of the less polar diastereoisomer of tert-butyl 4-hydroxy-4-methylcyclohexylcarbamate (610 mg, 2.66 mmol) in dioxan (5 ml). The mixture was stirred for 3 h then the solvent was removed under reduced pressure and the residue dried in vacuo to afford a single diastereoisomer of 4-amino-1-methylcyclohexanol hydrochloride (625 mg) as a gum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[OH:2][C:3]1([CH3:17])[CH2:8][CH2:7][CH:6]([NH:9]C(=O)OC(C)(C)C)[CH2:5][CH2:4]1>O1CCOCC1>[ClH:1].[NH2:9][CH:6]1[CH2:7][CH2:8][C:3]([CH3:17])([OH:2])[CH2:4][CH2:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
610 mg
Type
reactant
Smiles
OC1(CCC(CC1)NC(OC(C)(C)C)=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.NC1CCC(CC1)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 625 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.